molecular formula C10H9N3O B11793680 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B11793680
M. Wt: 187.20 g/mol
InChI Key: MIROUNZZIPJAEC-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one is a high-purity chemical reagent designed for research use only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. This compound belongs to the pyrido[3,4-d]pyrimidine chemotype, a scaffold identified as a promising core structure for the development of CXCR2 antagonists . The CXCR2 receptor is a key mediator in the immune system, and its upregulated signaling is implicated in a myriad of inflammatory disorders (such as asthma, COPD, and rheumatoid arthritis), autoimmune diseases, and neurodegenerative conditions . Consequently, CXCR2 antagonism represents a promising therapeutic strategy for treating these illnesses. Furthermore, elevated CXCR2 signaling is correlated with aggressive cancer phenotypes, poor prognosis, and drug resistance in various cancers, including lung, colorectal, pancreatic, and prostate cancers . Research into CXCR2 antagonists is also being explored in immuno-oncology, with studies showing that combination treatments with immune checkpoint inhibitors can improve survival in preclinical models . While the specific biological data for the 2-cyclopropyl derivative is subject to ongoing research, this compound serves as a key intermediate for researchers conducting structure-activity relationship (SAR) studies. Systematic modifications of the substitution pattern on the pyrido[3,4-d]pyrimidine scaffold are crucial for optimizing potency and understanding the pharmacophore requirements for CXCR2 antagonism . The cyclopropyl substituent at the 2-position offers a distinct steric and electronic profile for probing the binding site of the target receptor. Researchers can utilize this compound to explore its potential in biochemical assays, cell-based models of inflammation and cancer, and for further chemical synthesis to develop novel investigative tools.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-cyclopropyl-3H-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H9N3O/c14-10-7-3-4-11-5-8(7)12-9(13-10)6-1-2-6/h3-6H,1-2H2,(H,12,13,14)

InChI Key

MIROUNZZIPJAEC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=CN=C3)C(=O)N2

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Yields

Starting MaterialReagent/ConditionsProductYieldSource
3-Aminopyridine-4-carboxylic acidFormamidine acetate, DMF, 150°C, 12hPyrido[3,4-d]pyrimidin-4(3H)-one72%
Pyrido[3,4-d]pyrimidin-4(3H)-oneCyclopropylamine, DIPEA, dioxane, 110°C2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one65%

This method leverages high-temperature cyclocondensation to form the core structure, followed by nucleophilic substitution with cyclopropylamine under basic conditions.

Palladium-catalyzed cross-coupling reactions enable direct introduction of cyclopropyl groups into preformed pyrido[3,4-d]pyrimidin-4(3H)-one intermediates.

Example Protocol

  • Substrate : 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one

  • Reagent : Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 100°C, 24h

  • Yield : 58% (estimated from analogous reactions in)

This approach is advantageous for late-stage functionalization but requires optimization to avoid side reactions.

One-Pot Synthesis via Microwave-Assisted Reactions

Component AComponent BConditionsYieldSource
3-Aminoisonicotinic acidCyclopropylformamideMW, 160°C, 30 min, ethanol45%

While yields are moderate, this method reduces reaction times from hours to minutes.

Reductive Amination Strategies

Reductive amination introduces the cyclopropyl group via condensation of a ketone intermediate with cyclopropylamine, followed by reduction.

Stepwise Process

  • Formation of Ketone Intermediate :

    • 3-Aminopyridine-4-carboxylic acid → Pyrido[3,4-d]pyrimidin-4(3H)-one-2-carbaldehyde (using POCl₃/DMF).

  • Reductive Amination :

    • Ketone + Cyclopropylamine → Imine → Reduction with NaBH₄ → Target compound.

    • Yield : ~50% (based on similar methods in).

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
CyclocondensationHigh yields, scalableRequires harsh temperaturesBulk synthesis
Palladium Cross-CouplingPrecise functionalizationCostly catalysts, sensitivity to oxygenLate-stage diversification
Microwave-AssistedRapid, energy-efficientModerate yieldsHigh-throughput screening
Reductive AminationMild conditionsMulti-step processLab-scale optimization

Industrial-Scale Production Insights

Industrial adaptation of Method 1 involves:

  • Reactor Setup : Stainless steel, jacketed for temperature control.

  • Cost Drivers :

    • Formamidine acetate (~$200/kg).

    • Cyclopropylamine (~$150/kg).

  • Purification : Crystallization from ethanol/water mixtures achieves >98% purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrido[3,4-d]pyrimidinone system undergoes electrophilic substitution at electron-rich positions. The cyclopropyl group directs reactivity through inductive effects, stabilizing transition states at specific sites.

Reaction TypeConditionsProductsKey ObservationsSource
HalogenationCl₂, FeCl₃ (catalyst)2-Chloro derivativesSelective chlorination at C2
AlkylationAlkyl halides, K₂CO₃, DMFN-Alkylated derivatives at N3 or N1Steric hindrance limits substitution at N3

Example:
Chlorination with Cl₂/FeCl₃ yields 2-chloro-3H,4H-pyrido[3,4-d]pyrimidin-4-one ( ). The cyclopropyl group enhances the electrophilicity of C2, favoring regioselectivity.

Multicomponent Cyclization Reactions

The compound participates in Biginelli-like reactions to form polycyclic derivatives. For instance, under microwave irradiation with DMSO as a solvent, it reacts with aldehydes and β-keto esters to generate spiro-fused systems ( , ).

Mechanistic Insight:

  • Step 1: In situ generation of aldehydes via Kornblum oxidation ( ).

  • Step 2: Cyclocondensation with β-keto esters forms dihydropyrimidinone intermediates.

  • Step 3: Rearrangement under Vilsmeier-Haack conditions (POCl₃/DMF) produces fused pyrrolo[3,4-d]pyrimidines ( ).

Cross-Coupling Reactions

The chlorine atom in 2-chloro derivatives enables Suzuki-Miyaura couplings. For example:

Reaction:
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one + Arylboronic acid → 2-Aryl substituted derivatives
Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C ( ).

Yield: ~70–85% ( ).

Rearrangement Under Acidic Conditions

Under Vilsmeier-Haack formylation (POCl₃/DMF), the cyclopropyl group undergoes ring-opening to form conjugated enones ( ):

Pathway:
Spiro[cyclohexane-1,2'-pyrrolo[3,4-d]pyrimidine] → 1-Cyclopent-1-en-1-yl-pyrrolo[3,4-d]pyrimidine

This rearrangement is attributed to the strain relief of the cyclopropyl ring and stabilization of the resultant conjugated system ( ).

Oxidation and Functionalization

The pyrimidinone ring is susceptible to oxidation at the C4 carbonyl group. TEMPO-mediated oxidative dehydrogenation with Cu catalysts converts saturated ketones into aromatic pyrimidines ( ):

Example:
Reaction with acetylacetone and NH₄OAc under Bi(NO₃)₃ catalysis yields 4-acetylpyrido[3,4-d]pyrimidine derivatives ( ).

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-d]pyrimidines, including 2-cyclopropyl derivatives, exhibit significant anticancer properties. A study evaluated a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives for their cytotoxicity against human cancer cell lines. Some compounds demonstrated selective activity against breast and renal cancer cell lines, suggesting the potential for these derivatives as targeted chemotherapeutic agents .

Treatment of Inflammatory Diseases

The compound has shown promise in treating various inflammatory conditions. Patents indicate that derivatives can be utilized in the treatment of diseases characterized by hypervascularization and inflammation, such as rheumatoid arthritis and diabetic retinopathy . The ability to modulate inflammatory pathways makes these compounds valuable in therapeutic settings.

Neurological Disorders

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been explored for their effects on central nervous system disorders. They are noted for their potential in treating conditions like Alzheimer's disease and other cognitive disorders by acting as cannabinoid receptor antagonists . This suggests a dual action mechanism that could address both neurodegenerative and psychiatric conditions.

Clinical Trials and Efficacy Studies

Several studies have reported on the efficacy of pyrido[3,4-d]pyrimidine derivatives in clinical settings. For instance, one study involved a series of compounds tested against the National Cancer Institute's 60 human cancer cell line panel (NCI 60), revealing promising results particularly in renal and breast cancer models . The findings suggest that specific substitutions on the pyrido[3,4-d]pyrimidine scaffold can enhance selectivity and potency against certain cancer types.

Mechanism of Action Investigations

Ongoing research aims to elucidate the mechanisms through which these compounds exert their effects. For example, studies are investigating how these derivatives interact with specific molecular targets within cancer cells to inhibit proliferation and induce apoptosis . Understanding these mechanisms will be crucial for developing effective therapies based on this compound.

Summary Table of Applications

Application AreaSpecific UsesRelevant Findings
AnticancerBreast cancer, renal cancerSelective cytotoxicity against specific cell lines
Inflammatory diseasesRheumatoid arthritis, diabetic retinopathyModulation of inflammatory pathways
Neurological disordersAlzheimer's diseasePotential cannabinoid receptor antagonism

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Positional Isomerism
  • 8-Substituted Derivatives: Compounds like 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b, ) and 8-(2-aminothiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (40, ) highlight the prevalence of substitutions at the 8-position. These derivatives are often designed for kinase or demethylase inhibition, where the 8-substituent occupies critical binding pockets .
  • 6-Fluorinated Analogues: 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one () demonstrates how electronegative fluorine at the 6-position enhances reactivity and bioavailability.
  • 2-Ethyl Derivative : 2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one () shares the 2-position substitution but replaces cyclopropane with a linear ethyl group. Ethyl’s reduced steric hindrance may lower binding affinity compared to the cyclopropyl analogue .
Ring Fusion Differences
  • Thieno[3,4-d]pyrimidin-4(3H)-one (): Replacing the pyridine ring with thiophene alters electronic properties and solubility. Thione derivatives (e.g., ) exhibit near-visible absorption, making them photosensitizers, a property absent in pyrido-pyrimidines .
  • Pyrido[2,3-d]pyrimidin-4(3H)-one (): The shifted ring fusion changes the spatial arrangement of substituents, affecting interactions with biological targets like enzymes or receptors .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Substituent Effects
2-Cyclopropyl derivative ~205 (estimated) ~0.88* Cyclopropyl increases lipophilicity and metabolic stability due to ring strain .
6-Fluoropyrido[3,4-d]pyrimidinone 165.13 N/A Fluorine enhances electronegativity and hydrogen-bonding potential .
2-Ethyl derivative 193.23 0.88 Ethyl provides moderate lipophilicity but less steric hindrance than cyclopropyl .
Thieno[3,4-d]pyrimidin-4(3H)-thione N/A N/A Thione group enables near-visible light absorption for photodynamic therapy .

*Estimated based on 2-ethyl analogue ().

Key Research Findings and Trends

  • Substituent Position Matters : Activity profiles vary significantly with substituent placement. 8-Substituted derivatives dominate in enzyme inhibition, while 2- and 6-substituted analogues remain underexplored .
  • Cyclopropane’s Advantages : The cyclopropyl group’s rigidity and lipophilicity may improve pharmacokinetics compared to linear alkyl chains (e.g., ethyl) or electron-withdrawing groups (e.g., fluorine) .
  • Synthetic Flexibility : Diverse methodologies (e.g., Suzuki coupling, reductive amination) enable rapid diversification, though cyclopropyl introduction may require optimization .

Biological Activity

2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of pyrido[3,4-d]pyrimidines, which are characterized by a fused pyridine and pyrimidine ring system. The cyclopropyl group contributes to its unique chemical properties and potential biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 4-chloro-8-methoxy pyrido[3,4-d]pyrimidine derivatives.
  • Reactions : Palladium-catalyzed cross-coupling reactions or nucleophilic substitutions at the C-4 position.

Anticancer Properties

Research has highlighted the anticancer potential of this compound. A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives against various cancer cell lines using the National Cancer Institute's 60 human cancer cell line panel. The results indicated that certain derivatives exhibited selective cytotoxicity against breast and renal cancer cell lines, suggesting that modifications to the structure can enhance activity against specific cancers .

Cell LineIC50 (µM)Selectivity
MCF-7 (Breast)0.09High
A549 (Lung)0.03Moderate
Colo-205 (Colon)0.01Very High
A2780 (Ovarian)0.12Moderate

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific signaling pathways associated with cancer cell proliferation and survival. The modulation of histamine receptors has also been implicated, particularly the H4 receptor, which plays a role in inflammatory responses that can influence tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-rich groups enhances the biological activity of these compounds. For instance, compounds with methoxy or other electronegative substituents at specific positions on the pyridine or pyrimidine rings showed improved potency against cancer cell lines .

Case Studies and Experimental Findings

  • Cytotoxicity Evaluation : A study synthesized various derivatives and tested them for cytotoxicity against multiple cancer cell lines. The most active compounds were identified based on their IC50 values, leading to further optimization efforts in drug design.
  • Histamine Receptor Modulation : Compounds based on the pyrido[2,3-d]pyrimidine scaffold have shown potential in modulating histamine H4 receptors, which may contribute to their anti-inflammatory and anticancer properties. This modulation can inhibit leukocyte recruitment and release of inflammatory mediators .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-cyclopropyl-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, reductive amination using sodium triacetoxyborohydride in dichloromethane/methanol mixtures (2:1) effectively introduces amine-containing substituents at the 8-position of the pyrido[3,4-d]pyrimidinone core . Cyclopropyl groups can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions, depending on the precursor’s reactivity.

Q. How can researchers confirm the structural integrity of 2-cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one derivatives?

Characterization relies on a combination of spectroscopic techniques:

  • NMR : 1H^1H- and 13C^13C-NMR identify proton environments and carbon frameworks. For example, pyrimidinone carbonyl signals typically appear at ~168 ppm in 13C^13C-NMR .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas.
  • X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What are the recommended storage conditions for lab-scale quantities of this compound?

Store under inert gas (argon/nitrogen) at 2–8°C in tightly sealed amber vials to prevent hydrolysis or oxidation. Avoid exposure to moisture, as pyrimidinone derivatives are prone to degradation under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing cyclopropyl groups into pyrido[3,4-d]pyrimidin-4(3H)-one scaffolds?

Yield optimization requires:

  • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for cyclopropane-containing aryl halides.
  • Temperature control : Reactions involving cyclopropane rings often require low temperatures (−20°C to 0°C) to minimize side reactions .

Q. How should contradictory bioactivity data between in vitro and in vivo studies for this compound be analyzed?

Discrepancies may arise from:

  • Metabolic instability : Use metabolic profiling (e.g., liver microsome assays) to identify degradation products.
  • Solubility limitations : Evaluate pharmacokinetics using logP values and aqueous solubility assays. Adjust formulations (e.g., PEG-based solvents) to improve bioavailability .
  • Off-target effects : Perform kinome-wide selectivity screens to rule out unintended interactions .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Column chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) for polar impurities.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals for derivatives with low solubility .
  • HPLC : Reverse-phase C18 columns resolve closely related analogs, especially for chiral or regioisomeric byproducts .

Mechanistic and Analytical Questions

Q. How can researchers investigate the electronic effects of the cyclopropyl group on the pyrido[3,4-d]pyrimidinone core?

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and frontier molecular orbitals.
  • UV-Vis spectroscopy : Compare λmax_{max} shifts to assess conjugation changes.
  • Electrochemical analysis : Cyclic voltammetry quantifies redox potentials influenced by the cyclopropyl ring’s electron-withdrawing/donating effects .

Q. What strategies mitigate decomposition during long-term stability studies of this compound?

  • Lyophilization : Freeze-drying aqueous solutions improves thermal stability.
  • Additives : Antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) reduce oxidative and metal-catalyzed degradation .
  • pH control : Buffered solutions (pH 6–7) minimize acid/base-driven hydrolysis .

Biological Evaluation Questions

Q. How can researchers validate the target engagement of this compound in cellular assays?

  • Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
  • FRET/BRET : Monitors real-time interactions using labeled receptors or enzymes.
  • Knockdown/rescue experiments : siRNA-mediated target silencing followed by compound treatment confirms specificity .

Q. What in vitro models are suitable for assessing the compound’s pharmacokinetic properties?

  • Caco-2 cells : Predict intestinal absorption via permeability assays.
  • HepG2 cells : Evaluate hepatic metabolism and cytotoxicity.
  • Plasma protein binding : Use equilibrium dialysis to quantify free fraction availability .

Data Interpretation and Troubleshooting

Q. How to resolve inconsistencies in NMR spectra of this compound derivatives?

  • Dynamic effects : Variable-temperature NMR clarifies signals obscured by rotational barriers (e.g., hindered cyclopropyl rotation).
  • Impurity identification : Spiking with authentic samples or 2D NMR (COSY, HSQC) assigns unexpected peaks .

Q. Why might HPLC purity assays overestimate the compound’s actual purity?

  • Co-elution : Optimize mobile phase composition (e.g., add 0.1% TFA) to separate co-eluting impurities.
  • UV transparency : Use ELSD or CAD detectors for non-UV-active contaminants .

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